

A Comparative Analysis of Terfenadine and Terfenadine-d3 Fragmentation Patterns

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of Terfenadine and its deuterated analog, **Terfenadine-d3**. The information presented herein is intended to support researchers, scientists, and drug development professionals in method development, metabolic studies, and pharmacokinetic analyses involving these compounds.

Data Presentation: Quantitative Fragmentation Analysis

The following table summarizes the key mass spectrometric fragmentation data for Terfenadine and **Terfenadine-d3**, highlighting the mass-to-charge ratios (m/z) of precursor and major product ions, along with their relative intensities where available. This data is crucial for developing selective and sensitive analytical methods, such as multiple reaction monitoring (MRM) assays.



Compound	Precursor lon (m/z)	Product lons (m/z)	Relative Intensity	lonization Mode
Terfenadine	472.2[1], 472.32167[2]	454.3097	477[2]	ESI+[1]
436.2[1], 436.3001[2]	216[2]			
91.052	Not specified[3]	_		
128.059	Not specified[3]	_		
115.0517	Not specified[3]	_		
117.0673	Not specified[3]			
202.0739	Not specified[3]			
Terfenadine-d3	475.7	438.4 (Qualifier)	Not specified	ESI+
91.0 (Quantifier)	Not specified			

Experimental Protocols

The fragmentation data presented in this guide were obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). Below are the detailed methodologies for the key experiments cited.

LC-MS/MS Method for Terfenadine Analysis

This method is adapted from a protocol for the analysis of Terfenadine in rat plasma.[1][4]

- High-Performance Liquid Chromatography (HPLC):
 - System: Waters Alliance 2795 HPLC system.[4]
 - Column: Xterra MS C18, 2.1 x 30 mm, 3.5 μm.[1]
 - Mobile Phase A: Water with 0.1M Ammonium Formate, pH 9.5.[1]

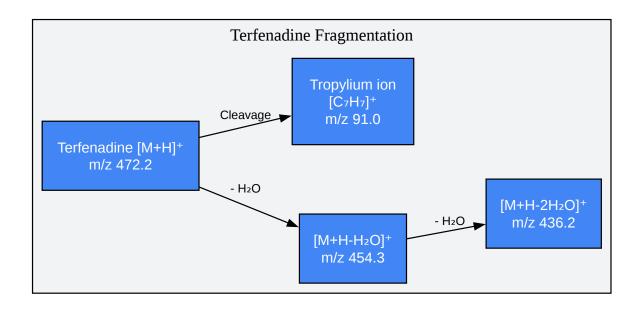


- Mobile Phase B: Methanol with 0.1M Ammonium Formate, pH 9.5.[1]
- Gradient: A linear gradient was employed.[4]
- Flow Rate: 0.4 mL/min.[1]
- Injection Volume: 25 μL.[4]
- Column Temperature: Ambient.[1]
- Mass Spectrometry (MS):
 - Instrument: Waters Micromass Quattro triple quadrupole mass spectrometer.
 - Ion Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[1]
 - Source Temperature: 150 °C.[1]
 - Desolvation Temperature: 350 °C.[1]
 - Cone Gas Flow: 50 L/hr.[1]
 - Drying Gas Flow: 500 L/hr.[1]
 - Capillary Voltage: 3.5 kV.[1]
 - Cone Voltage: 35 V.[1]
 - Collision Gas: Argon at a pressure of 2.0e-3 mbar.[1]
 - Multiple Reaction Monitoring (MRM) Transition for Terfenadine: m/z 472.2 → 436.2.[1]

Fragmentation Pathway and Logical Relationship

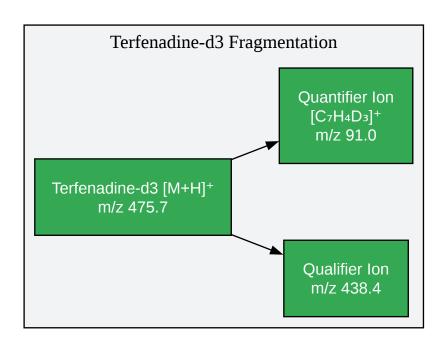
The fragmentation of Terfenadine and **Terfenadine-d3** in the mass spectrometer provides structural information about the molecule. The following diagrams illustrate the proposed fragmentation pathways.





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Caption: Proposed fragmentation pathway of Terfenadine.



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